1-Acetoxy-2-pentylcyclopentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetoxy-2-pentylcyclopentene is an organic compound characterized by a cyclopentene ring substituted with an acetoxy group and a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetoxy-2-pentylcyclopentene can be synthesized through the acetylation of 2-pentylcyclopentanol. The reaction typically involves the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of immobilized catalysts can also enhance the selectivity and reduce the production costs.
Chemical Reactions Analysis
Types of Reactions: 1-Acetoxy-2-pentylcyclopentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group, yielding 2-pentylcyclopentanol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.
Major Products:
Oxidation: 2-pentylcyclopentanone or 2-pentylcyclopentanoic acid.
Reduction: 2-pentylcyclopentanol.
Substitution: Various substituted cyclopentenes depending on the nucleophile used.
Scientific Research Applications
1-Acetoxy-2-pentylcyclopentene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases.
Industry: Used in the production of fragrances and flavoring agents due to its unique aroma profile.
Mechanism of Action
The mechanism of action of 1-acetoxy-2-pentylcyclopentene involves its interaction with specific enzymes or receptors in biological systems. The acetoxy group can be hydrolyzed by esterases, releasing acetic acid and the corresponding alcohol. This hydrolysis reaction is crucial for its biological activity and potential therapeutic applications.
Comparison with Similar Compounds
1-Acetoxy-2-methylcyclopentene: Similar in structure but with a methyl group instead of a pentyl chain.
2-Pentylcyclopentanone: Lacks the acetoxy group but shares the pentyl substitution on the cyclopentane ring.
2-Pentylcyclopentanol: The reduced form of 1-acetoxy-2-pentylcyclopentene.
Uniqueness: this compound is unique due to the presence of both an acetoxy group and a pentyl chain on the cyclopentene ring
Properties
CAS No. |
24851-93-2 |
---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
(2-pentylcyclopenten-1-yl) acetate |
InChI |
InChI=1S/C12H20O2/c1-3-4-5-7-11-8-6-9-12(11)14-10(2)13/h3-9H2,1-2H3 |
InChI Key |
WTXIXUGTCMVHJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(CCC1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.